N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole with morpholine-4-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-4-yl)morpholine-4-carboxamide
- N-(1-methyl-1H-pyrazol-5-yl)morpholine-4-carboxamide
- N-(1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxamide
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-12-3-2-8(11-12)10-9(14)13-4-6-15-7-5-13/h2-3H,4-7H2,1H3,(H,10,11,14) |
InChI Key |
VHDPVXBOOJZKHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.